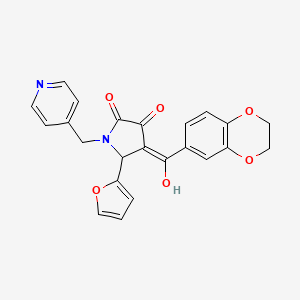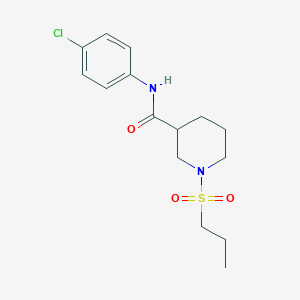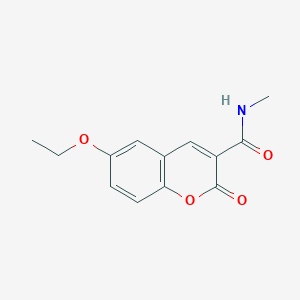
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a furan ring, a pyridine moiety, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Construction of the Pyrrolone Core: This step often involves the condensation of an appropriate amine with a diketone or ketoester, followed by cyclization.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction or via a coupling reaction using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors, receptor modulators, or bioactive agents due to their structural complexity and functional diversity.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a different position of the pyridine ring.
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Another isomer with the pyridine ring in a different position.
Uniqueness
The uniqueness of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific arrangement of functional groups, which can confer unique chemical reactivity and biological activity compared to its isomers and analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(furan-2-yl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6/c26-21(15-3-4-16-18(12-15)31-11-10-30-16)19-20(17-2-1-9-29-17)25(23(28)22(19)27)13-14-5-7-24-8-6-14/h1-9,12,20,26H,10-11,13H2/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCFDBYQYMJNHX-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=CO5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=CO5)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-chlorophenyl)methyl]-1-(2-ethoxyphenyl)methanamine;hydrochloride](/img/structure/B5401484.png)
![(4E)-5-(3-bromophenyl)-4-[hydroxy-(4-piperidin-1-ylsulfonylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B5401486.png)
![2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B5401491.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5401499.png)
![6-(4-chloro-3-methylbenzoyl)-2-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5401515.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5401532.png)

![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5401557.png)
![7-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5401559.png)
![4-(isopropylthio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5401562.png)
![(4Z)-N-(2-ethylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5401579.png)
![2-[(1E)-2-PHENYLETHENYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE](/img/structure/B5401580.png)

![1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B5401594.png)
